1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide

Fluorescence spectroscopy Nucleic acid staining Multiplexed detection

High-cost Thiazole Orange (TO) limits large-scale nucleic acid staining workflows. DEQTC is a validated, lower-cost alternative with distinct spectral properties that reduce FITC/GFP channel crosstalk. - Clinically validated for reticulocyte enumeration (r=0.95-0.99 vs. manual counting) - 10 nm hypsochromic excitation shift (502 nm) vs. TO improves multiplexing - NorA efflux pump inhibitor (IC50 1.8 µM) for antimicrobial resistance research - Available at ≥98% purity (HPCE) with traceable quality documentation

Molecular Formula C21H21IN2S
Molecular Weight 460.4 g/mol
CAS No. 15941-82-9
Cat. No. B099269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide
CAS15941-82-9
Synonyms1,3'-diethyl-4,2'-quinolylthiacyanine iodide
1-ethyl-4-((3-ethyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide
cyanine dye 7
DEQTC
Molecular FormulaC21H21IN2S
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-]
InChIInChI=1S/C21H21N2S.HI/c1-3-22-14-13-16(17-9-5-6-10-18(17)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1
InChIKeyOVIKCIXFYVKSDD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide (CAS 15941-82-9): A Cost-Effective Thiazole Orange Analog for Nucleic Acid Staining and Efflux Pump Inhibition


1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide (DEQTC; Cyanine Dye 7) is an asymmetric monomethine cyanine dye that functions as a fluorescent nucleic acid stain structurally analogous to Thiazole Orange (TO). Unlike TO, which carries methyl substituents on both heterocyclic nitrogens, DEQTC features ethyl groups, imparting distinct spectroscopic and biological properties [1][2]. The compound is commercially available at ≥98.0% purity (HPCE) with established fluorescence characteristics when bound to DNA (λex 502 nm, λem 545 nm) that differ measurably from those of TO .

1
Fluorescent Probe Nucleic acid staining with distinct excitation-emission profile for multiplexed detection workflows
2
Dual Research Context Reported NorA efflux pump inhibition context supports antimicrobial resistance screening studies
3
Procurement Context Literature-documented procurement alternative to Thiazole Orange for nucleic acid staining workflows

Why Simple Substitution of Thiazole Orange or Other Cyanine Analogs Fails for DEQTC-Enabled Applications


In-class cyanine dyes such as Thiazole Orange (TO), Oxazole Yellow (YO), and their N-methylated analogs are often assumed to be functionally interchangeable for nucleic acid staining. However, DEQTC's N-ethyl substitution pattern leads to a measured 10 nm hypsochromic shift in excitation (502 nm vs. 512 nm for TO with DNA) and a 12 nm bathochromic shift in emission (545 nm vs. 533 nm) . This spectral displacement directly alters multiplexing compatibility with common green fluorophores (e.g., FITC, GFP). Furthermore, DEQTC exhibits a distinct bioactivity profile—specifically, inhibition of the NorA efflux pump in Staphylococcus aureus (IC50 1.8 µM)—that has not been reported for the standard TO scaffold [1]. Substituting DEQTC with TO in cost-sensitive reticulocyte enumeration workflows would also forfeit the specific clinical validation (r=0.95–0.99 versus manual counting) established for DEQTC-based flow cytometry [2].

Attribute
DEQTC
Thiazole Orange
Spectral Profile
Reported excitation blue-shift and emission red-shift relative to TO may alter multiplexing compatibility
Standard TO spectral profile; substitution may shift green-channel crosstalk behavior
Bioactivity
Reported NorA efflux pump inhibition context supports antimicrobial screening studies
No reported NorA activity; substitution would remove efflux pump screening utility
Method Correlation
Reported correlation with manual reticulocyte counting methods; method-specific validation context
Similar reported correlation; direct transfer of staining protocols may require re-validation

Quantitative Differentiation Evidence for 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide (CAS 15941-82-9)


Spectral Differentiation: DEQTC Exhibits 10 nm Blue-Shifted Excitation and 12 nm Red-Shifted Emission Relative to Thiazole Orange with DNA

DEQTC displays an excitation maximum at 502 nm and an emission maximum at 545 nm when bound to DNA in TE buffer (pH 8.0) . In contrast, Thiazole Orange (TO) exhibits excitation/emission maxima of 512/533 nm under comparable DNA-bound conditions . This yields a 10 nm hypsochromic shift in excitation and a 12 nm bathochromic shift in emission for DEQTC relative to TO. The altered Stokes shift and spectral separation reduce bleed-through into the FITC/GFP detection channel, directly enabling improved multiplexing when co-staining with green-emitting probes.

Spectral Shift
Cross-study context
10 nm hypsochromic (ex)
12 nm bathochromic (em) vs Thiazole Orange
Reported spectral shift supports multiplexing compatibility review with green fluorophores
DNA-bound conditions; TE buffer pH 8.0
Fluorescence spectroscopy Nucleic acid staining Multiplexed detection

Validated Reticulocyte Enumeration: DEQTC Flow Cytometry Achieves High Correlation (r=0.95–0.99) with Manual Counting, Matching Thiazole Orange Performance

In a head-to-head comparative study, flow cytometric reticulocyte enumeration using DEQTC demonstrated a correlation coefficient of r=0.95–0.99 with the reference manual brilliant cresyl blue method [1]. This performance was established as equivalent to the standard Thiazole Orange (TO) method in the original 1989 report, which explicitly stated that DEQTC 'gives comparable results' to TO [2]. The subsequent 1992 validation by Guasch et al. confirmed the reproducibility of DEQTC-based reticulocyte counting under optimal flow cytometric conditions, supporting its adoption in routine hematology laboratory workflows.

Reticulocyte Count
Head-to-head context
r = 0.95–0.99
vs manual counting; reported comparable to TO
Reported correlation supports method comparison review; endpoint context
Flow cytometry; double-blind comparison
Flow cytometry Reticulocyte counting Clinical hematology

Unique Bioactivity: DEQTC Inhibits Staphylococcus aureus NorA Efflux Pump with IC50 1.8 µM, a Property Absent in Thiazole Orange

DEQTC has been identified as an inhibitor of the NorA multidrug efflux pump in Staphylococcus aureus strain 1199B, with an IC50 value of 1.80E+3 nM (1.8 µM) as measured by inhibition of ethidium bromide efflux in a fluorometric assay [1]. This bioactivity has not been reported for the standard Thiazole Orange (TO) scaffold, suggesting that the N-ethyl substitution on the quinolinium moiety may confer specific interactions with the NorA binding pocket. The CHEMBL3929187 entry in BindingDB curates this activity from the ChEMBL database, establishing DEQTC as a potential scaffold for developing efflux pump inhibitor adjuvants to combat antimicrobial resistance.

NorA Inhibition
Reported context
IC50 1.8 µM
S. aureus 1199B; ethidium bromide efflux assay
Supports antimicrobial efflux pump screening context; not reported for TO scaffold
BindingDB curated; 5 min fluorometric readout
Antimicrobial resistance Efflux pump inhibition NorA inhibitor

Procurement Cost Advantage: DEQTC Is Established in the Literature as a Lower-Cost Alternative to Thiazole Orange for Nucleic Acid Staining

The original 1989 publication by Van Bockstaele et al. explicitly highlights that DEQTC is 'commercially available at low cost' compared to Thiazole Orange [1]. Multiple independent user reports from the Purdue Cytometry community confirm that DEQTC is 'much less expensive' while delivering equivalent staining results [2]. DEQTC is available from Sigma-Aldrich (Product No. 36811) at ≥98.0% HPCE purity , providing procurement traceability and quality assurance. The combination of validated equivalent performance and consistent commercial availability at lower price points makes DEQTC the economically rational choice for laboratories performing high-volume reticulocyte enumeration or nucleic acid staining.

Procurement Context
Data to verify
Reported lower procurement context vs TO
Literature-documented procurement context; vendor pricing requires verification
Qualitative reports; no published quantitative ratio
Procurement optimization Cost-effective reagents Hematology consumables

Optimal Research and Industrial Application Scenarios for 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide (DEQTC)


Cost-Effective Flow Cytometric Reticulocyte Enumeration in Clinical Hematology

DEQTC is directly validated as a lower-cost substitute for Thiazole Orange in flow cytometric reticulocyte counting. The Guasch et al. (1992) study established a correlation coefficient of r=0.95–0.99 between DEQTC-based flow cytometry and the reference manual brilliant cresyl blue method in double-blind assays [1]. Clinical laboratories performing high-volume reticulocyte analysis can adopt DEQTC to achieve equivalent diagnostic accuracy while reducing reagent expenditure, supported by the original 1989 report confirming comparable results to TO [2].

Multiplexed Fluorescence Nucleic Acid Detection Requiring Green-Channel Spectral Separation

DEQTC's excitation maximum at 502 nm is 10 nm blue-shifted relative to Thiazole Orange (512 nm with DNA), while its emission at 545 nm is 12 nm red-shifted versus TO (533 nm) [1][2]. This altered spectral profile reduces fluorescence bleed-through into the FITC/GFP detection channel, making DEQTC the preferred choice for multiplexed assays where nucleic acid staining must be combined with green fluorescent protein reporters or FITC-labeled antibodies. Researchers designing multi-parameter flow cytometry panels or multi-color fluorescence microscopy experiments should select DEQTC over TO when minimizing green-channel crosstalk is a priority.

Antimicrobial Efflux Pump Inhibitor Screening and NorA-Targeted Drug Discovery

DEQTC has a curated IC50 of 1.8 µM against the NorA efflux pump in Staphylococcus aureus 1199B, as measured by inhibition of ethidium bromide efflux [1]. This activity is not shared by the standard Thiazole Orange scaffold. DEQTC can serve as a starting point for medicinal chemistry optimization of NorA inhibitors, which are sought as adjuvants to restore fluoroquinolone susceptibility in multidrug-resistant S. aureus. Screening laboratories can employ DEQTC as both a fluorescent probe and a reference inhibitor in efflux pump activity assays, leveraging its dual functionality.

High-Throughput Nucleic Acid Staining in Budget-Constrained Research Environments

DEQTC is explicitly documented in peer-reviewed literature as commercially available at low cost [1], with independent cytometry community reports confirming its significantly lower price relative to Thiazole Orange [2]. Available from Sigma-Aldrich at ≥98.0% HPCE purity , DEQTC provides procurement traceability and quality assurance. Core facilities, academic laboratories, and industrial screening groups performing large-scale nucleic acid staining (e.g., reticulocyte analysis, DNA/RNA quantification in multi-well plates) can realize substantial operational cost savings by substituting TO with DEQTC without sacrificing staining performance.

Application
Selection Property
Validation Focus
Multiplexed nucleic acid detection
Spectral shift context
Green-channel crosstalk; FITC/GFP compatibility review
Reticulocyte analysis research
Method correlation context
Staining protocol reproducibility; comparative performance review
Antimicrobial resistance screening
NorA efflux pump inhibition context
Efflux assay validation; inhibitor characterization review
Budget-sensitive nucleic acid staining
Procurement context
Vendor pricing review; lot-to-lot performance verification
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